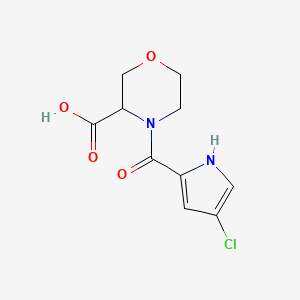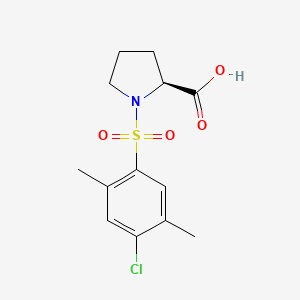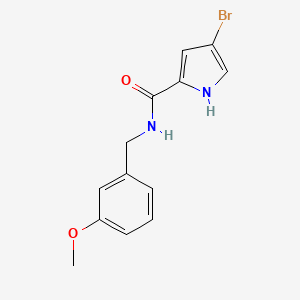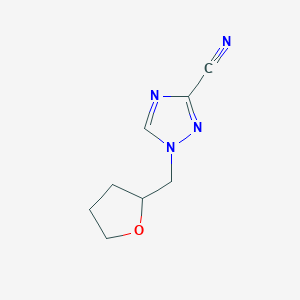
4-(4-chloro-1H-pyrrole-2-carbonyl)morpholine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-chloro-1H-pyrrole-2-carbonyl)morpholine-3-carboxylic acid is an organic compound that features a pyrrole ring substituted with a chloro group and a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of strong bases and controlled temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-chloro-1H-pyrrole-2-carbonyl)morpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the pyrrole ring .
Aplicaciones Científicas De Investigación
4-(4-chloro-1H-pyrrole-2-carbonyl)morpholine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-chloro-1H-pyrrole-2-carbonyl)morpholine-3-carboxylic acid involves its interaction with specific molecular targets. The chloro group and morpholine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-1H-pyrrole-2-carboxylic acid: Shares the pyrrole ring with a chloro group but lacks the morpholine ring.
Morpholine-3-carboxylic acid: Contains the morpholine ring but lacks the pyrrole ring and chloro group.
Uniqueness
4-(4-chloro-1H-pyrrole-2-carbonyl)morpholine-3-carboxylic acid is unique due to the combination of the pyrrole ring, chloro group, and morpholine ring.
Propiedades
Fórmula molecular |
C10H11ClN2O4 |
|---|---|
Peso molecular |
258.66 g/mol |
Nombre IUPAC |
4-(4-chloro-1H-pyrrole-2-carbonyl)morpholine-3-carboxylic acid |
InChI |
InChI=1S/C10H11ClN2O4/c11-6-3-7(12-4-6)9(14)13-1-2-17-5-8(13)10(15)16/h3-4,8,12H,1-2,5H2,(H,15,16) |
Clave InChI |
OGRYBTDUOPPAGO-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(N1C(=O)C2=CC(=CN2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea](/img/structure/B14907412.png)
![2-(5-Chloro-2-oxobenzo[d]oxazol-3(2H)-yl)acetohydrazide](/img/structure/B14907417.png)

